Whitepaper: Toxicological Profiling and Safety Data Sheet (SDS) for 2-(2-fluorophenyl)prop-2-enoic acid
Executive Summary & Chemical Identity 2-(2-fluorophenyl)prop-2-enoic acid (CAS: 1225870-67-6), also known as 2-(2-fluorophenyl)acrylic acid or α -methylene-2-fluorobenzeneacetic acid, is a specialized fluorinated buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
2-(2-fluorophenyl)prop-2-enoic acid (CAS: 1225870-67-6), also known as 2-(2-fluorophenyl)acrylic acid or
α
-methylene-2-fluorobenzeneacetic acid, is a specialized fluorinated building block utilized in advanced drug discovery and organic synthesis[1]. As an
α,β
-unsaturated carboxylic acid bearing an ortho-fluorinated phenyl ring, it presents unique physicochemical properties that dictate both its synthetic utility and its toxicological profile. This technical guide synthesizes its safety data, handling protocols, and mechanistic toxicity to provide researchers with a comprehensive framework for its safe application.
Mechanistic Toxicology & E-E-A-T Insights
Understanding the molecular drivers of toxicity is critical for risk mitigation. The toxicity of 2-(2-fluorophenyl)prop-2-enoic acid is governed by two key structural motifs:
The
α,β
-Unsaturated Carbonyl (Acrylic Acid Moiety): This functional group acts as a potent Michael acceptor. It undergoes covalent binding with nucleophilic sulfhydryl (-SH) groups found in cellular glutathione (GSH) and the cysteine residues of functional proteins.
The Ortho-Fluoro Substitution: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the alkene and enhancing its reactivity. Furthermore, the fluorine atom increases the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration across phospholipid bilayers compared to non-fluorinated cinnamic acid analogs.
Causality in Toxicology: The combination of enhanced cellular penetration and increased electrophilicity leads to the rapid depletion of intracellular antioxidants. This triggers oxidative stress, mitochondrial dysfunction, and ultimately apoptosis in exposed tissues, manifesting macroscopically as severe mucosal and respiratory irritation.
Mechanistic pathway of 2-(2-fluorophenyl)prop-2-enoic acid cellular toxicity.
Safety Data Sheet (SDS) & Hazard Classifications
Due to its structural homology with phenylacrylic acids and fluorinated organics, the compound is classified under the following Globally Harmonized System (GHS) categories[2][3]:
Table 1: Extrapolated Hazard Thresholds and GHS Classifications
Personal Protective Equipment (PPE) & Engineering Controls
Respiratory Protection: Use a NIOSH-approved N95 or P3 particulate respirator when handling the dry powder to prevent inhalation of irritating dust[3].
Hand & Eye Protection: Nitrile gloves (minimum 0.11 mm thickness) and tight-fitting safety goggles are mandatory to prevent dermal burns and severe ocular irritation[2].
Engineering Controls: All weighing and dissolution must be performed within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to ensure airborne concentrations remain below the irritation threshold[3].
Spill Management and Environmental Considerations
Fluorinated organic acids exhibit high environmental persistence due to the extreme stability of the carbon-fluorine bond[4].
Containment: Do not flush spills down the drain. Fluorinated compounds can be toxic to aquatic life and resist standard wastewater treatment degradation.
Neutralization: Cover the spill with a weak base such as calcium carbonate or sodium bicarbonate to neutralize the acidic carboxyl group, then sweep into a sealed, labeled container for high-temperature incineration.
Safe handling and lifecycle workflow for fluorinated acrylic acids.
Experimental Validation: In Vitro Cytotoxicity Protocol
To empirically validate the safety thresholds of 2-(2-fluorophenyl)prop-2-enoic acid for downstream cell-based assays, the following self-validating MTT viability protocol is recommended.
HepG2 cells are selected due to their retention of hepatic metabolic enzymes, allowing for the assessment of both direct and metabolite-driven toxicity.
Compound Preparation (Stock Solution):
Action: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock.
Causality: The compound's high lipophilicity results in poor aqueous solubility. DMSO ensures complete dissolution without precipitating in the culture media.
Cell Seeding:
Action: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
2
.
Exposure & Self-Validating Controls:
Action: Treat cells with serial dilutions of the compound (1 µM to 1000 µM).
Validation System: Include a Vehicle Control (0.1% DMSO in media) to establish the 100% viability baseline and rule out solvent toxicity. Include a Positive Control (10 µM Doxorubicin) to confirm the assay's dynamic range. If the positive control fails to reduce viability by
≥50%
, the assay is deemed invalid and must be repeated.
MTT Incubation:
Action: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium to purple formazan crystals. Dead cells cannot perform this reduction, providing a direct quantitative proxy for metabolic viability.
Solubilization and Readout:
Action: Aspirate the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC
50
using non-linear regression analysis.
References
Title: Cinnamic acid: Human health tier II assessment
Source: industrialchemicals.gov.au
URL: [Link]
Title: Health Effects Support Document for Perfluorooctanoic Acid (PFOA) - EPA
Source: epa.gov
URL: [Link]
Thermodynamic Stability and Conformational Dynamics of 2-(2-Fluorophenyl)prop-2-enoic Acid: A Comprehensive Technical Guide
Executive Summary 2-(2-Fluorophenyl)prop-2-enoic acid (also known as α -(2-fluorophenyl)acrylic acid, CAS: 1225870-67-6) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(2-Fluorophenyl)prop-2-enoic acid (also known as
α
-(2-fluorophenyl)acrylic acid, CAS: 1225870-67-6) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. From a physical organic perspective, the thermodynamic stability of this molecule is governed by a delicate interplay between
π
-conjugation, steric hindrance, and strong stereoelectronic dipole effects.
This whitepaper provides an in-depth analysis of the thermodynamic forces dictating the stability, conformational isomerism, and chemical reactivity of 2-(2-fluorophenyl)prop-2-enoic acid. By understanding these first-principles, researchers can optimize storage conditions, predict reactivity in transition-metal catalysis[1], and prevent unwanted degradation pathways such as auto-polymerization[2].
Conformational Thermodynamics: The Ortho-Fluoro Effect
The defining structural feature of 2-(2-fluorophenyl)prop-2-enoic acid is the rotational axis between the aromatic ring and the
α
-carbon of the acrylic acid moiety (
Caryl−Cα
bond).
The Tension Between Conjugation and Steric Repulsion
Thermodynamically, the system favors a coplanar arrangement to maximize orbital overlap and extended
π
-conjugation between the phenyl ring and the
α,β
-unsaturated carbonyl system. However, the introduction of a fluorine atom at the ortho-position severely disrupts this planarity. Although fluorine is the smallest halogen, its van der Waals radius (~1.47 Å) is significantly larger than that of hydrogen (~1.20 Å). This creates a severe steric clash with the geminal protons of the terminal alkene and the carbonyl oxygen, forcing the phenyl ring to twist out of the acrylate plane[3].
Dipole-Dipole Interactions and Rotamer Stability
Beyond sterics, the highly electronegative fluorine atom creates a strong local C–F dipole. Rotation around the
Caryl−Cα
bond yields two primary energy minima (rotamers):
Syn-Rotamer: The fluorine atom points toward the carboxylic acid group.
Anti-Rotamer: The fluorine atom points toward the terminal alkene.
The anti-rotamer is generally the thermodynamic ground state. In the syn-conformation, the electrostatic repulsion between the fluorine lone pairs and the electron-rich carbonyl oxygen raises the ground-state energy. The energy barrier (
ΔG‡
) required to pass through the coplanar transition state prevents free rotation at low temperatures, a phenomenon analogous to the conformational locking observed in structurally similar ortho-substituted benzenes[3].
Caption: Logic flow of steric and electronic effects governing the conformational stability of the molecule.
Chemical Stability and Reactivity Thermodynamics
Auto-Polymerization of the Terminal Alkene
Like most atropic acid derivatives, the terminal alkene is a highly reactive Michael acceptor. The conversion of a high-energy
π
-bond into two stable
σ
-bonds provides a massive thermodynamic driving force (
ΔHpoly≈−20
kcal/mol) for radical auto-polymerization[2]. The presence of the
α
-aryl group further stabilizes the intermediate propagating radical via resonance. Consequently, the monomer is thermodynamically unstable in its pure liquid or melt state and must be stabilized with radical inhibitors (e.g., BHT or MEHQ) during long-term storage.
Stability Under Catalytic Conditions
Despite the reactivity of the double bond, the molecule exhibits remarkable thermodynamic stability under specific transition-metal catalyzed conditions. For example, the carboxylic acid moiety remains robust enough to undergo photoinduced gold-catalyzed esterification without altering the olefin functionality[4]. Furthermore, the molecule can participate in directed C–H activation pathways[5] and serves as an excellent substrate for Ni-catalyzed asymmetric hydrogenation, where the thermodynamic formation of a metal-hydride intermediate is the critical rate-determining step[1].
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic parameters governing the stability of 2-(2-fluorophenyl)prop-2-enoic acid, synthesized from empirical data of closely related
α
-aryl acrylic acids[6].
Thermodynamic Parameter
Estimated Value Range
Physical Significance
Melting Point (
Tm
)
95 °C – 107 °C
Solid-state stability driven by
R22(8)
carboxylic acid dimerization[6].
Rotational Barrier (
ΔG‡
)
12 – 18 kcal/mol
Energy required to rotate the 2-fluorophenyl group through the coplanar transition state.
Dimerization Enthalpy (
ΔHdimer
)
-13 to -15 kcal/mol
Exothermic formation of intermolecular hydrogen bonds in non-polar media.
Polymerization Enthalpy (
ΔHpoly
)
-18 to -22 kcal/mol
Thermodynamic driving force for the conversion of the terminal
π
-bond to
σ
-bonds[2].
Experimental Methodologies for Thermodynamic Profiling
To empirically validate the thermodynamic stability of 2-(2-fluorophenyl)prop-2-enoic acid, the following self-validating protocols must be executed.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers
Causality: At room temperature, rotation around the
Caryl−Cα
bond is fast on the NMR timescale, yielding time-averaged signals. By cooling the sample below its coalescence temperature (
Tc
), the exchange slows, allowing for the observation of distinct rotamers and the calculation of
ΔG‡
.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous, degassed Toluene-
d8
(to prevent freezing at low temperatures).
Data Acquisition: Acquire
1
H and
19
F NMR spectra starting at 25 °C. Stepwise decrease the temperature in 10 °C increments down to -80 °C.
Coalescence Identification: Identify the temperature (
Tc
) at which the distinct
19
F signals of the syn and anti rotamers merge into a single broad peak.
Thermodynamic Calculation: Utilize the Eyring equation (
ΔG‡=−RTcln(kh/kBTc)
) to calculate the free energy of activation for the bond rotation.
Protocol 2: DSC/TGA for Thermal Degradation and Polymerization Kinetics
Causality: Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions (melting) and exothermic reactions (polymerization). Thermogravimetric Analysis (TGA) measures mass loss. Running them in tandem ensures that an exothermic peak is accurately assigned to polymerization (no mass loss) rather than thermal decomposition (mass loss).
Sample Preparation: Weigh 3–5 mg of the uninhibited compound into a standard aluminum crucible. Seal with a pierced lid to allow gas escape.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation, which would mask the polymerization exotherm.
Thermal Ramping: Heat the sample from 25 °C to 300 °C at a strict rate of 10 °C/min.
Data Analysis: Integrate the endothermic peak to determine the heat of fusion (
ΔHfus
) and the subsequent exothermic peak to quantify the enthalpy of polymerization (
ΔHpoly
). Cross-reference with the TGA curve to confirm the absence of decarboxylation prior to 200 °C.
Caption: Step-by-step experimental workflow for thermodynamic and thermal stability characterization.
References
Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids
Source: Nature Communications (Springer Nature)
URL:[Link][1]
Effect of fluorination: Conformation of 2,6-difluoroanisole
Source: ResearchGate
URL:[Link][3]
A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines
Source: ChemRxiv
URL:[Link][2]
Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds
Source: MDPI (Molecules)
URL:[Link][5]
Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids
Source: PMC (National Institutes of Health)
URL:[Link][4]
2-PHENYLACRYLIC ACID Properties and Safety
Source: ChemBK
URL:[Link][6]
The Rising Profile of α-Substituted Fluorinated Acrylic Acids in Drug Discovery: A Technical Guide
For Immediate Distribution [CITY, STATE] – [DATE] – The unique physicochemical properties imparted by fluorine have positioned α-substituted fluorinated acrylic acids as a compelling class of compounds in modern drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Distribution
[CITY, STATE] – [DATE] – The unique physicochemical properties imparted by fluorine have positioned α-substituted fluorinated acrylic acids as a compelling class of compounds in modern drug discovery and development. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these molecules, providing a foundation for their rational application in creating next-generation therapeutics.
Introduction: The Fluorine Advantage in Acrylic Acids
The strategic incorporation of fluorine into organic molecules can dramatically alter their pharmacokinetic and pharmacodynamic profiles.[1][2] When applied to the acrylic acid scaffold at the α-position, fluorine and fluorinated groups introduce a unique combination of high electronegativity, metabolic stability, and the ability to modulate the electronic properties of the molecule.[2] This often leads to enhanced biological potency, increased bioavailability, and improved stability against enzymatic degradation compared to their non-fluorinated counterparts.[3] These attributes have made α-substituted fluorinated acrylic acids valuable building blocks and pharmacophores in the design of a wide array of therapeutic agents, including enzyme inhibitors and anticancer compounds.[4][5]
Synthetic Pathways to α-Substituted Fluorinated Acrylic Acids
The synthesis of α-substituted fluorinated acrylic acids can be achieved through several strategic routes, each with its own advantages. Common approaches include:
Horner-Wadsworth-Emmons Reaction: This olefination reaction is a powerful tool for creating the α,β-unsaturated carbonyl system of acrylic acids. The use of fluorinated phosphonate reagents allows for the direct introduction of the α-fluoro substituent.
Aldol Condensation and Subsequent Fluorination: A classic approach involves the condensation of an aldehyde with a suitable carbonyl compound, followed by a fluorination step at the α-position.
Direct Fluorination of Acrylic Acid Derivatives: Advances in fluorinating reagents have made the direct fluorination of pre-formed acrylic acid esters or amides a viable option.
From Fluorinated Precursors: Building the acrylic acid moiety onto a molecule that already contains the desired α-fluoroalkyl group is another common strategy.[6]
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Unraveling the Mechanisms of Biological Activity
The biological effects of α-substituted fluorinated acrylic acids are diverse and largely dependent on their specific structure. A predominant mechanism of action is enzyme inhibition, which can occur through several modes.
Enzyme Inhibition: A Key Mechanism
The presence of an electron-withdrawing fluorine atom at the α-position significantly influences the reactivity of the acrylic acid's double bond and carbonyl group. This makes these compounds potent inhibitors of various enzymes, often acting as mechanism-based or "suicide" inhibitors.[5][7][8]
Competitive Inhibition: Some fluorinated acrylic acids can act as competitive inhibitors by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. The enhanced binding affinity can be attributed to favorable interactions involving the fluorine atom.[1]
Non-Competitive Inhibition: These molecules can also bind to allosteric sites on an enzyme, inducing conformational changes that modulate its activity without directly competing with the substrate.[1]
Mechanism-Based Inactivation (Suicide Inhibition): This is a particularly important mechanism for this class of compounds. The inhibitor, which is relatively unreactive on its own, is catalytically converted by the target enzyme into a highly reactive species. This species then forms a covalent bond with an amino acid residue in the active site, leading to irreversible inactivation of the enzyme.[5][7][8] The unique properties of fluorine are often crucial for this activation process.[9]
A notable example is the inhibition of ornithine decarboxylase (ODC) by α-(fluoromethyl)dehydroornithine, which acts as a potent enzyme-activated irreversible inhibitor.[10]
Caption: Modes of enzyme inhibition by α-substituted fluorinated acrylic acids.
Diverse Biological Activities and Therapeutic Applications
The unique biochemical properties of α-substituted fluorinated acrylic acids have led to their exploration in a variety of therapeutic areas.
Anticancer Activity
Many fluorinated compounds exhibit significant potential as anticancer agents.[4][11] For instance, α-fluoro-β-amino acids are components of bioactive anticancer agents like 5-fluorouracil.[4] The cytotoxicity of these compounds against various cancer cell lines is a key area of research.[11][12] Trifluorinated mannosamine hemiacetals have demonstrated potent antiproliferative and cytotoxic activity.[13]
Antifungal and Antimicrobial Properties
The antifungal activity of α-substituted fluorinated acrylic acids is another promising application.[4] Their ability to disrupt essential metabolic pathways in fungi makes them attractive candidates for the development of new antifungal drugs. Additionally, substituted phenyl acrylic acids have been studied for their antimicrobial properties.[14]
Other Therapeutic Areas
The biological activities of these compounds extend beyond oncology and infectious diseases. For example, some derivatives have been investigated as anti-insomnia agents and protease inhibitors.[4] The introduction of fluorine can lead to increased potency and a broader spectrum of activity for these inhibitors.[4]
Structure-Activity Relationships (SAR)
The biological activity of α-substituted fluorinated acrylic acids is highly dependent on the nature and position of the substituents on the acrylic acid core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Substitution Position
Moiety
Impact on Biological Activity
Reference
α-Position
-F
Generally enhances enzyme inhibitory activity and metabolic stability.
Table 1: General Structure-Activity Relationships of α-Substituted Fluorinated Acrylic Acids.
Experimental Protocols for Assessing Biological Activity
The evaluation of the biological activity of α-substituted fluorinated acrylic acids requires a suite of well-defined in vitro assays.
In Vitro Cytotoxicity Assay
A fundamental step in assessing the anticancer potential of these compounds is to determine their cytotoxicity against relevant cancer cell lines.
Protocol: CytoTox-Fluor™ Cytotoxicity Assay
This commercially available assay measures the relative number of dead cells in a population by detecting a protease released from cells that have lost membrane integrity.[16][17]
Cancer cell line of interest (e.g., MDA-MB-231, HepG2)
Appropriate cell culture medium and supplements
96-well clear-bottom black plates
Test compounds (α-substituted fluorinated acrylic acids) dissolved in a suitable solvent (e.g., DMSO)
Positive control (e.g., digitonin or a known cytotoxic drug)
Plate reader capable of measuring fluorescence (Excitation: 485nm, Emission: 520nm)
Procedure:
Cell Seeding: Seed the 96-well plates with the desired cancer cell line at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add fresh media containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with the positive control.
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Assay Reagent Addition: Prepare the CytoTox-Fluor™ Assay Reagent according to the manufacturer's instructions. Add the reagent to each well.
Incubation with Reagent: Incubate the plates for 30 minutes at 37°C.
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
Data Analysis: Subtract the background fluorescence (from no-cell control wells) from all experimental wells. Calculate the percentage of cytotoxicity relative to the positive control. Determine the IC₅₀ value (the concentration of the compound that causes 50% cell death).
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion and Future Directions
α-Substituted fluorinated acrylic acids represent a versatile and powerful platform for the development of novel therapeutic agents. Their unique ability to modulate biological activity, particularly through enzyme inhibition, has already shown significant promise in preclinical studies. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of their mechanisms of action, and the expansion of their therapeutic applications through the continued exploration of structure-activity relationships. The continued investigation of these fascinating molecules holds great potential for addressing unmet medical needs.
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Gassen, K. R., et al. (1991). Preparation of substituted 2-fluoroacrylic acid derivatives.
Slaninova, I., et al. (2026). Synthesis and Antiproliferative Activity of Fluorinated N-Acetylmannosamine Analogs. Journal of Medicinal Chemistry. [Link]
Nguyen, T. T., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]
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Berkowitz, D. B., et al. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 8(13), 1204-1223. [Link]
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Ahmed, E., et al. (2010). In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. Medicinal Chemistry Research, 19(8), 855-867. [Link]
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Downstream Applications of 2-(2-fluorophenyl)prop-2-enoic Acid Scaffolds in Drug Discovery: A Guide to Targeting MNK1/2 Kinases
Introduction: From Common Scaffolds to Targeted Therapies The aryl propionic acid motif is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: From Common Scaffolds to Targeted Therapies
The aryl propionic acid motif is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen[1][2]. The therapeutic versatility of this structural class has spurred extensive research into its derivatives, exploring a wide range of biological activities including anticancer, anticonvulsant, and antibacterial properties[1]. The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles[3][4]. This guide delves into the promising downstream applications of a specific fluorinated scaffold, 2-(2-fluorophenyl)prop-2-enoic acid, as a foundational structure for the development of potent and selective inhibitors of a critical oncogenic signaling node: the MAP kinase-interacting serine/threonine kinases 1 and 2 (MNK1 and MNK2).
While direct pharmacological data on 2-(2-fluorophenyl)prop-2-enoic acid itself is not extensively documented in publicly available literature, its structural features are emblematic of a class of compounds that have shown significant promise as kinase inhibitors. This guide will, therefore, focus on the most compelling downstream application for this scaffold: the inhibition of MNK1/2. We will explore the scientific rationale for targeting this pathway, provide detailed protocols for evaluating potential inhibitors, and discuss the broad therapeutic implications in oncology and beyond. A prime exemplar in this field is Tomivosertib (eFT508), a highly selective and orally active MNK1/2 inhibitor that has advanced to clinical trials, underscoring the therapeutic potential of this drug class[5][6][7][8][9].
The MNK1/2 Signaling Pathway: A Nexus for Cancer Proliferation and Survival
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways[10][11]. These pathways are frequently dysregulated in a multitude of human cancers, leading to uncontrolled cell growth, proliferation, and survival. MNK1/2 are serine/threonine kinases whose primary and most well-characterized substrate is the eukaryotic translation initiation factor 4E (eIF4E)[11][12].
Upon activation by upstream kinases, MNK1/2 phosphorylate eIF4E at Serine 209. This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins that drive cancer progression[10][11]. These proteins include key regulators of the cell cycle (e.g., Cyclin D1), apoptosis (e.g., Mcl-1), and angiogenesis (e.g., VEGF)[6]. The overexpression of MNK1/2 and/or eIF4E has been reported in numerous malignancies, including breast cancer, prostate cancer, melanoma, and various hematological cancers, often correlating with poor prognosis and resistance to conventional therapies[10][11].
The central role of the MNK/eIF4E axis in promoting tumorigenesis, coupled with the observation that MNK1/2 activity appears to be dispensable for normal development, makes these kinases highly attractive targets for cancer therapy[12][13].
Caption: The MNK1/2 Signaling Pathway and Point of Inhibition.
2-(2-fluorophenyl)prop-2-enoic Acid Derivatives as MNK1/2 Inhibitors
The development of small molecule inhibitors targeting MNK1/2 has been an area of intense research. One of the most advanced candidates is Tomivosertib (eFT508), a potent and highly selective inhibitor of both MNK1 and MNK2, with IC50 values in the low nanomolar range[5][7]. The success of Tomivosertib and other pyridone-aminal-derived MNK inhibitors provides a strong rationale for exploring structurally related scaffolds, such as derivatives of 2-(2-fluorophenyl)prop-2-enoic acid, as a source of novel inhibitors.
The table below summarizes the inhibitory activity of several known MNK1/2 inhibitors, highlighting the potency of Tomivosertib.
The following protocols provide a framework for the discovery and characterization of novel MNK1/2 inhibitors derived from scaffolds such as 2-(2-fluorophenyl)prop-2-enoic acid.
Caption: Experimental Workflow for MNK1/2 Inhibitor Discovery.
Protocol 1: In Vitro MNK1/2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MNK1 and MNK2.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by recombinant human MNK1 or MNK2. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
Recombinant human MNK1 and MNK2 enzymes
Kinase substrate (e.g., a synthetic peptide containing the eIF4E phosphorylation site)
ATP
Test compounds dissolved in DMSO
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Prepare a serial dilution of the test compounds in DMSO.
Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
Add 5 µL of a solution containing the MNK1 or MNK2 enzyme and the substrate peptide in kinase buffer to each well.
Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding 5 µL of a solution containing ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
Incubate the reaction for 1 hour at room temperature.
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Western Blot Analysis of eIF4E Phosphorylation in Cells
Objective: To assess the ability of test compounds to inhibit MNK1/2 activity in a cellular context by measuring the phosphorylation of its downstream target, eIF4E.
Materials:
Cancer cell line with known MNK pathway activity (e.g., DLBCL cell lines like TMD8 or HBL1)[5]
Cell culture medium and supplements
Test compounds dissolved in DMSO
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Add serial dilutions of the test compounds to the wells. Include a vehicle control.
Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified CO2 incubator.
Add the MTS reagent to each well according to the manufacturer's protocol.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the compound concentration.
Downstream Applications in Drug Discovery
The development of MNK1/2 inhibitors based on the 2-(2-fluorophenyl)prop-2-enoic acid scaffold has far-reaching implications for the treatment of various diseases.
Oncology
The primary application of MNK inhibitors is in cancer therapy[6][10]. By blocking the phosphorylation of eIF4E, these inhibitors can suppress the synthesis of proteins crucial for tumor growth and survival, leading to cell growth inhibition and apoptosis[10]. MNK inhibitors have shown preclinical efficacy in a wide range of malignancies, including:
Hematological Cancers: Particularly Diffuse Large B-Cell Lymphoma (DLBCL)[7].
Solid Tumors: Including breast cancer (especially triple-negative breast cancer), prostate cancer, and melanoma[10].
Furthermore, MNK inhibitors can enhance the efficacy of other anticancer agents, suggesting their potential use in combination therapies[15][16].
Immuno-Oncology
A particularly exciting application of MNK inhibitors is in the field of immuno-oncology. Research has shown that Tomivosertib (eFT508) can dramatically downregulate the expression of the immune checkpoint protein PD-L1 at the level of mRNA translation[5][8]. By reducing PD-L1 levels on tumor cells, MNK inhibitors can potentially enhance the anti-tumor activity of the immune system and synergize with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies[8][9]. In addition to PD-L1, MNK inhibition can also decrease the production of immunosuppressive cytokines, further contributing to a more favorable tumor microenvironment for immune-mediated clearance[5][8].
Neuropathic Pain
Emerging evidence suggests a role for MNK signaling in the pathophysiology of neuropathic pain[17]. Both genetic and pharmacological inhibition of the MNK pathway have been shown to reduce pain in animal models. Notably, eFT508 has been demonstrated to reverse spontaneous activity in human sensory neurons from patients with neuropathic pain, providing a strong rationale for clinical investigation in this indication[17].
Conclusion
The 2-(2-fluorophenyl)prop-2-enoic acid scaffold represents a promising starting point for the design and synthesis of novel, potent, and selective inhibitors of MNK1 and MNK2. The extensive body of research on the MNK/eIF4E signaling axis has firmly established its role as a critical driver of oncogenesis and a highly viable therapeutic target. The successful development of compounds like Tomivosertib highlights the potential of this class of inhibitors to not only directly target cancer cells but also to modulate the tumor microenvironment and potentially treat other conditions such as neuropathic pain. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to explore the rich therapeutic potential of this chemical space.
References
What are MNK1 inhibitors and how do they work? (2024, June 21).
Update on the Development of MNK Inhibitors as Therapeutic Agents - ACS Publications. (2021, September 17).
MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain - PMC.
Mitogen-activated Protein Kinase (MAPK) Interacting Kinases 1 and 2 (MNK1 and MNK2) as Targets for Cancer Therapy: Recent Progress in the Development of MNK Inhibitors - PubMed.
eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL) - ResearchGate.
Research Published in Nature Medicine Demonstrates the Immunological Effects of Tomivosertib, Including Inhibiting Production of Checkpoint Protein PD-L1 and Increasing T Cell Infiltration into Tumors - FirstWord Pharma. (2019, January 14).
A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC.
MNK | Inhibitors | MedChemExpress.
Study Details | NCT03616834 | Tomivosertib (eFT-508) in Combination With PD-1/PD-L1 Inhibitor Therapy | ClinicalTrials.gov.
Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer - PMC - NIH.
Targeting Mnks for Cancer Therapy - Oncotarget. (2012, February 6).
Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity - MDPI. (2020, July 28).
SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO) CARBONYL]-1H PYRROLE-1-ETHANOL AND ITS DERIVATIVES.
List of miscellaneous 5-HT2A receptor agonists - Wikipedia.
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF - ResearchGate.
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27).
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed.
improving percentage yield in 2-(2-fluorophenyl)prop-2-enoic acid synthesis
Technical Support Center: Optimizing the Synthesis of 2-(2-Fluorophenyl)prop-2-enoic Acid Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing the Synthesis of 2-(2-Fluorophenyl)prop-2-enoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing 2-(2-fluorophenyl)prop-2-enoic acid (an atropic acid derivative). Because alpha-aryl acrylic acids present unique steric, electronic, and stability challenges, standard condensation protocols often result in poor percentage yields.
This document bypasses generic advice to provide a deep mechanistic analysis of the standard synthetic route: the esterification of 2-(2-fluorophenyl)acetic acid, followed by methylenation with paraformaldehyde, and subsequent saponification.
Synthetic Workflow Visualization
Workflow for the synthesis of 2-(2-fluorophenyl)prop-2-enoic acid via methylenation.
Troubleshooting Guides & FAQs
Q1: Why is the yield of the methylenation step (condensation) inconsistent, often dropping below 40%?Causality: The methylenation of arylacetic esters using paraformaldehyde is a modified Knoevenagel/aldol condensation. The highly electronegative ortho-fluoro substituent exerts a strong inductive (-I) effect, increasing the acidity of the alpha-protons. While this accelerates initial enolate formation, it makes the intermediate highly reactive. If the formaldehyde concentration is too high or the solvent is suboptimal, competing Cannizzaro reactions (which consume the formaldehyde) and bis-aldol dimerization will dominate[1].
Solution: Conduct the reaction in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to stabilize the enolate without hydrogen bonding, which has been shown to drastically improve the yield of atropic acid esters[1]. Maintain the temperature strictly between 70–80 °C. Add paraformaldehyde in 3–4 discrete portions rather than all at once to maintain a low steady-state concentration, minimizing Cannizzaro disproportionation.
Q2: After the final hydrolysis and workup, my product is a viscous, intractable gum instead of a crystalline solid. What went wrong?Causality: 2-Aryl acrylic acids are highly susceptible to spontaneous free-radical polymerization, especially when concentrated under heat[2]. The terminal methylene group is sterically unhindered and electronically activated by the conjugated aryl ring, making it a prime target for radical propagation.
Solution: Introduce a radical scavenger such as hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT) at 100–200 ppm during the extraction and concentration phases. Crucial mechanistic note: If using MEHQ, ensure the system is not strictly degassed with argon/nitrogen; MEHQ requires dissolved molecular oxygen to form the active peroxyl radical scavenger complex[3]. Never evaporate the final solvent to absolute dryness on a rotary evaporator without an inhibitor present.
Q3: The ester saponification is stalling at 50% conversion even after prolonged reflux. How can I drive this to completion?Causality: The ortho-fluoro group creates significant steric shielding around the ester carbonyl. Furthermore, the alpha,beta-unsaturated system delocalizes electron density, reducing the electrophilicity of the carbonyl carbon. Standard sodium hydroxide (NaOH) in ethanol often fails to overcome this activation energy barrier.
Solution: Transition to Lithium Hydroxide (LiOH) in a THF/MeOH/H2O (3:1:1) solvent system. The smaller, highly charge-dense Li⁺ ion strongly coordinates to the carbonyl oxygen, enhancing its electrophilicity via Lewis acid activation. The mixed solvent system ensures complete homogeneity of the lipophilic substrate and the aqueous base.
Quantitative Data Presentation
The following table summarizes the impact of optimizing critical reaction parameters across the workflow to maximize the percentage yield.
Reaction Step
Parameter
Standard Condition
Optimized Condition
Yield Impact
Methylenation
Solvent & Base
Toluene, NaOH
NMP, Anhydrous K₂CO₃
+35%
Methylenation
Reagent Addition
All at once
4 portions over 1 hr
+15% (Less Cannizzaro)
Saponification
Base & Solvent
NaOH, EtOH/H₂O
LiOH, THF/MeOH/H₂O
+40% (Full conversion)
Isolation
Radical Inhibitor
None
150 ppm MEHQ (with O₂)
Prevents total loss to polymer
Self-Validating Experimental Protocol
Step 1: Esterification of 2-(2-Fluorophenyl)acetic acid
Dissolve 2-(2-fluorophenyl)acetic acid (1.0 eq) in absolute ethanol (0.5 M).
Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 4 hours.
Validation Checkpoint: Analyze an aliquot via TLC (Hexanes:EtOAc 8:2). The product should show an Rf of ~0.6. Do not proceed until the starting material (Rf ~0.2) is <2%.
Concentrate, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and evaporate to yield ethyl 2-(2-fluorophenyl)acetate.
Step 2: Methylenation (Condensation)
Dissolve ethyl 2-(2-fluorophenyl)acetate (1.0 eq) in anhydrous NMP (0.3 M).
Add anhydrous K₂CO₃ (1.5 eq) and heat the suspension to 75 °C[1].
Add paraformaldehyde (1.8 eq total) in four equal portions every 15 minutes. Stir for an additional 2 hours at 75 °C.
Validation Checkpoint: HPLC analysis should indicate >90% conversion to the acrylate.
Cool to room temperature, dilute with water, and extract with MTBE. Wash the organic layer 3x with brine to remove NMP. Dry and concentrate to yield ethyl 2-(2-fluorophenyl)acrylate.
Step 3: Saponification and Isolation
Dissolve the crude ethyl 2-(2-fluorophenyl)acrylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).
Add LiOH monohydrate (3.0 eq). Stir at room temperature for 12 hours (or warm to 40 °C if TLC shows slow progression).
Once complete, concentrate under reduced pressure to remove THF and MeOH.
Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.
Acidify the aqueous layer to pH 2 using 1M HCl while stirring vigorously.
Extract the precipitated product into EtOAc. Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 35 °C) to afford 2-(2-fluorophenyl)prop-2-enoic acid as a crystalline solid.
References[1] Title: Method for producing atropic acid ethyl ester (EP1104397A1)
Source: Google Patents
URL: 3] Title: The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid
Source: Chemical Engineering & Technology
URL: [Link]2] Title: Inhibition of Free Radical Polymerization: A Review
Source: PMC - NIH
URL: [Link]
troubleshooting low aqueous solubility of 2-(2-fluorophenyl)prop-2-enoic acid
Technical Support Center: 2-(2-fluorophenyl)prop-2-enoic acid Welcome to the technical support center for 2-(2-fluorophenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-(2-fluorophenyl)prop-2-enoic acid
Welcome to the technical support center for 2-(2-fluorophenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide a structured approach to troubleshooting, offering both foundational knowledge and advanced, actionable protocols to enhance solubility and ensure the reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the solubility of 2-(2-fluorophenyl)prop-2-enoic acid.
Q1: Why is 2-(2-fluorophenyl)prop-2-enoic acid expected to have low aqueous solubility?
A1: The low aqueous solubility of 2-(2-fluorophenyl)prop-2-enoic acid stems from its molecular structure. The presence of a nonpolar fluorophenyl ring and a prop-2-enoic acid backbone contributes to its hydrophobic nature. While the carboxylic acid group offers some polarity, the larger, nonpolar portion of the molecule dominates, leading to poor interaction with water molecules.
Q2: I'm observing inconsistent solubility results. What could be the cause?
A2: Inconsistent results are often due to variations in experimental conditions. Key factors include:
pH of the aqueous medium: The solubility of this carboxylic acid is highly pH-dependent.[1][2]
Temperature: Solubility can be temperature-sensitive. Ensure consistent temperature control during your experiments.
Solid-state form (polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Equilibration time: Insufficient time for the solution to reach equilibrium can lead to underestimation of solubility.[3]
Q3: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?
A3: This is a common practice for kinetic solubility assays.[3] However, be aware that this can lead to supersaturated solutions that may precipitate over time. The final concentration of DMSO should also be kept to a minimum, as it can influence biological assays. For thermodynamic equilibrium solubility, it is recommended to add the solid compound directly to the aqueous medium.[3]
Q4: Is the compound stable in aqueous solutions?
A4: While the core structure is relatively stable, it's important to consider potential degradation, especially under stressed conditions like extreme pH or exposure to light, which could affect solubility measurements.[4][5] A forced degradation study can help identify potential stability issues.[6][7]
Section 2: Systematic Troubleshooting Workflow
If you are facing persistent solubility challenges, follow this systematic workflow. The diagram below outlines the decision-making process for addressing low aqueous solubility.
Caption: A systematic workflow for troubleshooting low aqueous solubility.
Causality: 2-(2-fluorophenyl)prop-2-enoic acid is a weak acid. At low pH, it exists predominantly in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[1][8]
Experimental Protocol: Determining the pH-Solubility Profile
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).
Add excess compound: Add an excess of solid 2-(2-fluorophenyl)prop-2-enoic acid to a known volume of each buffer in separate vials.
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]
Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[9]
Plot the data: Plot solubility (e.g., in µg/mL or mM) against pH.
Expected Outcome: You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the pKa of the carboxylic acid group.
Guide 2: Salt Formation for Enhanced Solubility
Causality: Converting the carboxylic acid to a salt form can dramatically increase its aqueous solubility.[10][11] Salts of weak acids and strong bases are generally more soluble than the free acid form.[12]
Experimental Protocol: In-situ Salt Formation
Select a base: Choose a pharmaceutically acceptable base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Prepare a stock solution of the base: Prepare a standardized stock solution (e.g., 1 M NaOH).
Titrate a suspension of the acid: Create a suspension of a known amount of 2-(2-fluorophenyl)prop-2-enoic acid in water. Slowly add the base stock solution while monitoring the pH and observing the dissolution of the solid.
Determine the endpoint: The point at which all the solid dissolves corresponds to the formation of the soluble salt. The final pH should be in the basic range.
Characterize the salt: For a more robust approach, the salt can be isolated and characterized to confirm its properties.
Data Presentation: pH vs. Solubility
pH
Solubility (µg/mL)
2.0
< 10
4.0
50
6.0
500
7.4
> 2000
9.0
> 5000
Note: These are hypothetical values to illustrate the expected trend.
Guide 3: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[13][14] They disrupt the hydrogen bonding network of water, making it more favorable for the nonpolar parts of the solute to be accommodated.[15]
Commonly Used Co-solvents:
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Dimethyl sulfoxide (DMSO)[]
Experimental Protocol: Co-solvent Screening
Prepare co-solvent mixtures: Prepare a range of co-solvent concentrations in your primary aqueous buffer (e.g., 5%, 10%, 20% v/v of ethanol in phosphate-buffered saline).
Determine solubility: Using the equilibrium solubility method described in Guide 1, determine the solubility of 2-(2-fluorophenyl)prop-2-enoic acid in each co-solvent mixture.
Evaluate for precipitation upon dilution: For parenteral applications, it's crucial to check if the compound precipitates when the co-solvent formulation is diluted into a larger volume of aqueous media.
Data Presentation: Co-solvent Effect on Solubility
Co-solvent System
Solubility (µg/mL)
Water
< 10
10% Ethanol in Water
150
20% Ethanol in Water
600
10% PEG 400 in Water
250
20% PEG 400 in Water
900
Note: These are hypothetical values for illustrative purposes.
Guide 4: Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[17][18]
Select surfactants: Choose a small panel of non-ionic and/or ionic surfactants.
Prepare surfactant solutions: Prepare solutions of each surfactant in your aqueous buffer at various concentrations, both below and above their known CMC.
Determine solubility: Measure the solubility of 2-(2-fluorophenyl)prop-2-enoic acid in each surfactant solution using the equilibrium solubility method.
Plot the data: Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Caption: Mechanism of surfactant-mediated drug solubilization.
Guide 5: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can form inclusion complexes by encapsulating hydrophobic molecules, or parts of molecules, within their cavity, thereby increasing the aqueous solubility of the "guest" molecule.[22][23][24]
Common Cyclodextrins:
β-Cyclodextrin (β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-CD).
Add excess compound: Add an excess amount of 2-(2-fluorophenyl)prop-2-enoic acid to each solution.
Equilibrate and quantify: Follow the same equilibration and quantification steps as in the pH-solubility profile protocol.
Analyze the data: Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase-solubility diagram can be used to determine the stability constant (Kc) of the inclusion complex.
Expected Outcome: A linear increase in the solubility of the compound with increasing cyclodextrin concentration is indicative of the formation of a 1:1 inclusion complex.
Section 4: Stability Considerations
Forced Degradation Study
It is prudent to assess the stability of 2-(2-fluorophenyl)prop-2-enoic acid in your final formulation. Forced degradation studies expose the compound to harsh conditions to predict its long-term stability.[4][25]
Protocol Outline:
Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.[5]
Oxidative Degradation: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[4]
Thermal Degradation: Heat the solid compound or a solution of the compound.
Photodegradation: Expose the compound to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. An extent of degradation of 5-20% is generally considered optimal for these studies.[6]
References
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
Salt formation to improve drug solubility. PubMed.
Why is the carboxylic acid soluble at high pH and not
Why salt formation of weak acid increases the drug solubility?
Salt formation to improve drug solubility. ScienceDirect.
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
Compound solubility measurements for early drug discovery.
pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
Aqueous Solubility.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
pH Effects on Solubility. Chad's Prep.
MultiScreen Solubility Filter Pl
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
Organic Chemistry Study Guide: Carboxylic Acids & Deriv
Cosolvent. Wikipedia.
Cosolvent – Knowledge and References. Taylor & Francis.
How does pH affect water solubility of organic acids (or acids in general)? Reddit.
Surfactants. The Essential Chemical Industry.
Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
pH Adjustment and Co-Solvent Optimiz
Micelles and Soaps. LibreTexts.
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
Chemical Properties of 2-Propenoic acid, 3-(2-fluorophenyl)- (CAS 451-69-4). Cheméo.
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
Surfactant Types. Prof Steven Abbott.
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
2-(4-Fluorophenyl)propionic acid. PubChem.
Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights. Alfa Chemistry.
Forced Degradation Studies for Biopharmaceuticals.
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
Technical Support Center: Optimizing Reaction Temperature for 2-(2-Fluorophenyl)prop-2-enoic Acid Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)prop-2-enoic acid and its derivatives. This guide is designed for rese...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)prop-2-enoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Achieving optimal temperature is paramount for maximizing yield, ensuring purity, and preventing the formation of troublesome byproducts. This document provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the synthesis of 2-(2-fluorophenyl)prop-2-enoic acid derivatives?
A: Temperature is the primary lever to control the reaction rate. According to the Arrhenius equation, increasing the temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the probability that any given collision will overcome the activation energy barrier (Ea), thus accelerating the formation of the desired product.
However, temperature is a double-edged sword. While it speeds up the desired reaction, it can disproportionately accelerate undesired side reactions, which may have different activation energies. Excessively high temperatures can also lead to the thermal decomposition of reactants, intermediates, or even the final product.[1][2] The goal of optimization is to find the "sweet spot" that maximizes the rate of formation of the desired product while minimizing the rates of competing pathways.
Q2: My reaction is proceeding very slowly with low conversion. Why is this happening and what is the first step to troubleshoot?
A: A sluggish reaction is a classic symptom of insufficient kinetic energy. The reaction temperature is likely too low to provide enough energy for the reactants to overcome the activation energy barrier at a practical rate.
Causality: Condensation reactions commonly used for this synthesis, such as the Knoevenagel or Perkin reactions, involve the formation of an enolate or a similar nucleophile, followed by its addition to a carbonyl group.[3][4] These steps have inherent energy barriers. If the thermal energy of the system is insufficient, the rate of enolate formation and the subsequent nucleophilic attack will be exceedingly slow, resulting in poor conversion even after extended reaction times.
Recommended Action:
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-20 °C).
Monitor Progress: After each increase, carefully monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Check for Byproducts: As you increase the temperature, pay close attention to the appearance of new, undesired spots on your TLC plate, which would indicate the onset of side reactions.
Q3: I'm observing a dark, tarry reaction mixture and multiple byproducts on my TLC. Is the temperature too high?
A: Yes, these are hallmark indicators of excessive reaction temperature. A dark or polymeric mixture suggests that side reactions, such as polymerization of the electron-deficient alkene product or thermal decomposition, are occurring at a significant rate.[5][6][7]
Causality and Common Side Reactions:
Polymerization: Acrylate systems, like your target molecule, are susceptible to free-radical or anionic polymerization, especially at elevated temperatures.[8][9] The desired α,β-unsaturated product can react with itself to form oligomers or polymers.
Decarboxylation: While generally requiring high heat, the carboxylic acid moiety can be lost as CO2, particularly if catalytic impurities are present.[10]
Thermal Decomposition: The organic framework of the molecule itself can begin to break down under harsh thermal stress, leading to a complex mixture of degradation products.[2][11][12] For fluorinated compounds, decomposition can be complex.[11]
Side Reactions from Intermediates: In reactions like the Perkin condensation, high temperatures can promote undesired secondary reactions involving the acid anhydride and other intermediates.[13][14]
Recommended Action:
Reduce Temperature: Immediately attempt the reaction at a lower temperature. Even room temperature can be a good starting point for highly activated substrates.[15]
Screen a Range: Set up parallel experiments across a lower temperature range (e.g., 25 °C, 40 °C, 60 °C) to identify an optimal window.
Consider a Milder Catalyst: A highly active catalyst might lower the activation energy enough to allow the reaction to proceed at a reduced temperature, thereby avoiding side reactions.
Q4: How does the choice of synthesis method (e.g., Knoevenagel vs. Perkin) influence the optimal temperature?
A: The optimal temperature range is highly dependent on the reaction mechanism.
Knoevenagel Condensation: This reaction typically involves the condensation of an active methylene compound (like malonic acid or its esters) with an aldehyde (2-fluorobenzaldehyde). It is often catalyzed by a weak base (e.g., piperidine, pyridine) and can frequently be run under milder conditions.[4] Studies have shown that yields can be excellent at temperatures ranging from 40 °C to 100 °C, depending on the specific catalyst and solvent system used.[16] The Doebner modification, which uses pyridine and a carboxylic acid nucleophile, often involves heating to effect both condensation and decarboxylation.[4][17]
Perkin Reaction: This classic reaction condenses an aromatic aldehyde with an acid anhydride using the salt of the corresponding acid as a weak base.[3][14] The Perkin reaction is notorious for requiring high temperatures, often in the range of 180-200 °C, and prolonged reaction times to proceed effectively.[13][15] The high thermal requirement also increases the risk of side reactions, making careful temperature control critical.[18] Microwave irradiation has been explored as a method to drastically reduce reaction times compared to conventional heating.[13][19]
Q5: How does my choice of solvent impact the optimal temperature?
A: The solvent plays a critical, multifaceted role that is directly linked to temperature optimization.
Boiling Point: The most obvious constraint is the solvent's boiling point, which sets the maximum temperature achievable at atmospheric pressure. For reactions requiring high heat (e.g., Perkin), a high-boiling solvent like N,N-Dimethylformamide (DMF) or toluene is necessary.
Solubility: Reactants must be sufficiently soluble at the chosen temperature for the reaction to occur in the solution phase. If a reactant has poor solubility at lower temperatures, heating may be required simply to bring it into solution.
Kinetic Influence: Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. The polarity of the solvent can significantly affect the activation energy of the reaction, thereby changing the optimal temperature.[8][9] A computational study on acrylic acid derivatives showed that propagation constants were substantially different in isopropanol versus toluene, underscoring the kinetic role of the solvent.[8][9]
Troubleshooting Guide: Temperature-Related Issues
Symptom Observed
Potential Temperature-Related Cause
Recommended Action & Rationale
No or Low Conversion
Temperature is too low.
Incrementally increase temperature by 10-20 °C and monitor via TLC/LC-MS. This provides the necessary kinetic energy to overcome the activation energy barrier.
Reaction Stalls
An intermediate may be precipitating out of solution at the current temperature, or the reaction has reached equilibrium.
Increase temperature to improve solubility. If equilibrium is suspected, consider methods to remove a byproduct (e.g., water via a Dean-Stark trap).
Dark Brown/Black Color, Tar Formation
Temperature is too high, causing polymerization or decomposition.
Immediately reduce the temperature. Screen a range of lower temperatures (e.g., 25-80 °C). High thermal energy is activating undesired, often irreversible, side reactions.[5][7]
Multiple Unidentified Spots on TLC
Temperature is too high, promoting various side reactions.
Decrease the temperature. A lower energy state will favor the pathway with the lowest activation energy, which is hopefully the desired product formation.
Product Yield Decreases After Initial Optimum
The product is thermally unstable at that temperature and is decomposing over time.
Reduce the temperature and/or shorten the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed, before significant product degradation occurs.
Visualizations: Workflows and Concepts
Decision Workflow for Temperature Optimization
This diagram outlines a logical process for troubleshooting and optimizing your reaction temperature based on analytical results.
Caption: A decision-making workflow for optimizing reaction temperature.
Conceptual Model of Temperature Effects
This diagram illustrates the trade-offs associated with changing the reaction temperature.
Caption: The relationship between temperature and reaction outcomes.
Experimental Protocol: Temperature Screening
This protocol provides a general framework for systematically determining the optimal reaction temperature for the synthesis of a 2-(2-fluorophenyl)prop-2-enoic acid derivative.
Objective: To identify the temperature that provides the highest yield of pure product in a reasonable timeframe.
Reaction vessels (e.g., round-bottom flasks or parallel synthesis vials)
Heating/cooling system with precise temperature control (e.g., oil bath with digital controller, heating mantle, parallel synthesizer block)
Stirring apparatus (magnetic stir bars and plates)
Inert atmosphere setup (Nitrogen or Argon manifold)
TLC plates, chambers, and appropriate eluent system
Quenching and workup reagents (e.g., dilute HCl, ethyl acetate, brine)
Procedure:
Preparation:
Set up a series of identical reaction vessels (e.g., 4 flasks) under an inert atmosphere. Ensure all glassware is dry.
To each vessel, add the solvent, followed by the starting materials (e.g., 2-fluorobenzaldehyde and malonic acid) and the catalyst in the exact same molar ratios.
Temperature Assignment:
Assign a different target temperature to each reaction vessel. A good starting range might be:
Vessel 1: 25 °C (Room Temperature)
Vessel 2: 50 °C
Vessel 3: 80 °C
Vessel 4: 110 °C (or near the boiling point of the solvent)
Reaction Execution:
Begin stirring all reactions simultaneously.
Bring each reaction to its designated temperature using the pre-calibrated heating system.
Start a timer once all reactions have reached their target temperatures.
Monitoring:
At regular intervals (e.g., every 1 hour), carefully take a small aliquot from each reaction mixture for TLC analysis.
Spot each aliquot on the same TLC plate to allow for direct comparison. Note the consumption of starting material and the formation of the product and any byproducts.
Record observations such as color changes or precipitate formation for each reaction.
Determining Completion and Quenching:
A reaction is considered complete when the limiting reagent (usually the aldehyde) is no longer visible by TLC.
Quench each reaction as it reaches completion by cooling it in an ice bath and adding the appropriate quenching agent (e.g., pouring into cold dilute acid). Note the total reaction time for each temperature.
Workup and Analysis:
Perform an identical aqueous workup and extraction procedure for each reaction mixture.
Dry the organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Determine the crude yield for each reaction.
Analyze the crude product from each temperature point by ¹H NMR or LC-MS to assess purity and confirm the identity of the main product and byproducts.
Compare the yield, purity, and reaction time for each temperature. The optimal temperature is the one that gives the best balance of these three factors. For example, 80 °C might give a 95% yield of clean product in 3 hours, while 110 °C might give a 90% yield of a less pure product in 1 hour. In most cases, the former is preferable.
References
Effects of different temperatures on Knoevenagel condensation. ResearchGate. Available at: [Link]
Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate. Polymer Chemistry (RSC Publishing). Available at: [Link]
Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules - ACS Publications. Available at: [Link]
Effect of cosolvents on the precipitation polymerization of acrylic acid in supercritical carbon dioxide. ResearchGate. Available at: [Link]
Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. PMC. Available at: [Link]
Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. RSC Publishing. Available at: [Link]
[Extra-thermodynamic properties of 2-arylpropionic acids on a chiral-AGP column by high performance liquid chromatography]. PubMed. Available at: [Link]
Perkin Reaction. J&K Scientific. (2021-06-01). Available at: [Link]
CN105037139A - Preparation method for 2-phenylpropionic acid. Google Patents.
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
Two-step single-reactor synthesis of oleic acid- or undecylenic acid-stabilized magnetic nanoparticles by thermal decomposition. Beilstein Journals. (2023-01-03). Available at: [Link]
Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. (2005-03-15). Available at: [Link]
The Perkin Reaction and Related Reactions. ResearchGate. Available at: [Link]
NOTE Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]
Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes. PMC. Available at: [Link]
Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available at: [Link]
Efficient Production of Adipic Acid by a Two‐Step Catalytic Reaction of Biomass‐Derived 2,5‐Furandicarboxylic Acid. ChemSusChem. Available at: [Link]
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. (2023-06-27). Available at: [Link]
Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4 - ResearchGate. Available at: [Link]
Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells. Frontiers. (2022-08-29). Available at: [Link]
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]
Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. DTIC. (1998-03-31). Available at: [Link]
Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Chemistry of Materials. (2019-09-24). Available at: [Link]
Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. ResearchGate. Available at: [Link]
Alkylation of aromatic compounds with optically active lactic acid derivatives: Synthesis of optically pure 2-arylpropionic acid and esters. ResearchGate. Available at: [Link]
Study on the thermal decomposition kinetics of DNTF. E3S Web of Conferences. Available at: [Link]
Two-Stage Temperature Control for the Synthesis of Adipic Acid through K/A Oil Oxidation in a Microreactor System. Sci-Hub. Available at: [Link]
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. (2023-07-25). Available at: [Link]
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Available at: [Link]
recrystallization solvents for purifying 2-(2-fluorophenyl)prop-2-enoic acid
Welcome to the Technical Support Center for Advanced Crystallization Processes . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Crystallization Processes .
As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with the purification of 2-(2-fluorophenyl)prop-2-enoic acid (CAS: 1225870-67-6)[1]. This molecule—an alpha-arylacrylic acid derivative—presents unique thermodynamic challenges due to the competing physicochemical properties of its rigid, lipophilic ortho-fluorinated aromatic ring and its highly polar, hydrogen-bonding carboxylic acid moiety.
This guide moves beyond basic trial-and-error, providing a mechanistically grounded, self-validating framework for solvent selection, troubleshooting, and protocol execution.
MODULE 1: Physicochemical Knowledge Base & Solvent Matrix
The purification of carboxylic acids is heavily dictated by their dimerization behavior in solution. In non-polar solvents, carboxylic acids form strong intermolecular hydrogen-bonded dimers. This often drives rapid, one-dimensional crystal growth along the hydrogen-bonding axis, resulting in fine, difficult-to-filter needles. Conversely, polar solvents disrupt these dimers, promoting more favorable isometric or plate-like crystal habits (2)[2].
Based on thermodynamic modeling of closely related fluorinated aromatic acids (e.g., flurbiprofen), we have synthesized the following quantitative solvent selection matrix to guide your process development (3)[3].
Table 1: Solvent Selection & Thermodynamic Data Matrix
Solvent System
Solvent Class
H-Bonding Behavior
Expected Crystal Habit
Projected API Recovery (w/w %)
Risk of Oiling Out
n-Propanol
Polar Protic
Strong Donor/Acceptor
Prismatic / Plates
~73.3%
Low
Isopropyl Acetate
Polar Aprotic
Acceptor Only
Thick Plates
~68.5%
Low
Toluene
Non-Polar
None (Promotes Dimers)
Fine Needles
~85.0%
Moderate
EtOAc / n-Heptane
Binary (Mixed)
Concentration Dependent
Blocky / Isometric
~80.0%
High (if cooled too fast)
Methanol / Water
Binary Protic
Strong Donor/Acceptor
Plates
~76.0%
High
MODULE 2: Diagnostic FAQs (Troubleshooting)
Q1: My 2-(2-fluorophenyl)prop-2-enoic acid is "oiling out" (liquid-liquid phase separation) instead of forming crystals upon cooling. How do I force nucleation?
Mechanistic Causality: Oiling out occurs when the solute concentration exceeds the solubility limit at a temperature that is above the melting point of the solute-solvent mixture. The system minimizes free energy by separating into a solute-rich liquid phase rather than forming a solid crystal lattice.
Actionable Solution: Do not attempt to crash-cool the system, as this exacerbates phase separation. Instead, switch to a solvent with a steeper, more favorable solubility curve, such as n-propanol or isopropyl acetate (3)[3]. If you must use your current solvent, lower the initial supersaturation ratio and introduce seed crystals precisely at the upper boundary of the Metastable Zone Width (MSZW).
Q2: I am consistently getting needle-like crystals that trap mother liquor, leading to poor purity and slow filtration. How can I improve the crystal habit?
Mechanistic Causality: In non-polar solvents (e.g., pure heptane or toluene), the carboxylic acid groups form strong, uninhibited dimers. This drives rapid, unidirectional crystal growth.
Actionable Solution: Introduce a hydrogen-bond accepting or donating co-solvent (such as ethyl acetate or ethanol). Solvents with strong interactions with the -COOH group inhibit dimer formation, forcing the crystal to grow in two or three dimensions, yielding easily filterable plates or prisms (4)[4].
Q3: How do I effectively separate the target molecule from unreacted 2-fluorophenylacetic acid or structural regioisomers?
Mechanistic Causality: Structural analogs tend to co-crystallize because the difference in their lattice energies is minimal.
Actionable Solution: Utilize a binary anti-solvent system like Ethyl Acetate / n-Heptane or Methanol / Water. By carefully titrating the anti-solvent, you exploit the subtle solubility differential between the alkene moiety of the target and the alkane/aromatic moieties of the impurities (5)[5].
MODULE 3: The Protocol Vault (Self-Validating Workflows)
To ensure scientific integrity, the following protocols are designed as self-validating systems . If a validation check fails at any step, the operator must halt and adjust parameters before proceeding.
Protocol A: High-Purity Cooling Crystallization in n-Propanol
Optimal for bulk purification and achieving high API recovery.
Dissolution: Suspend crude 2-(2-fluorophenyl)prop-2-enoic acid in n-propanol (approx. 5-7 volumes). Heat the jacketed reactor to 65°C under gentle agitation (150 rpm).
Validation Check 1 (Optical Clarity): Illuminate the solution with a laser pointer. The absence of a Tyndall effect confirms complete dissolution. If scattering is observed, hold at 65°C or add 0.5 vol of solvent until clear.
Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a clean, pre-heated receiving vessel. Causality: Removes heterogeneous nucleating agents (dust, insoluble impurities) that cause premature, uncontrolled crystallization.
Controlled Cooling & Seeding: Cool the solution at a linear rate of 0.5°C/min to 45°C. Add 0.5 wt% of pure 2-(2-fluorophenyl)prop-2-enoic acid seed crystals.
Validation Check 2 (MSZW Confirmation): Observe the seeds for 15 minutes.
If seeds dissolve: The system is undersaturated. Cool by another 2°C and re-seed.
If massive nucleation occurs: The system is hyper-saturated. Reheat to 65°C and restart cooling.
If seeds remain suspended and slightly grow: The system is perfectly within the metastable zone. Proceed to step 6.
Isolation: Continue cooling at 0.2°C/min down to 5°C. Hold for 2 hours. Filter the resulting prismatic crystals via vacuum filtration, wash with cold n-propanol (0°C), and dry under vacuum at 40°C.
Optimal for purging structurally similar regioisomers.
Primary Dissolution: Dissolve the crude material in a minimum amount of Ethyl Acetate at 40°C.
Validation Check 1: Ensure complete dissolution. The solution should be pale yellow to colorless and completely transparent.
Anti-Solvent Titration: Using a dosing pump, begin adding n-Heptane at a rate of 0.1 volumes/minute while maintaining high agitation (250 rpm).
Cloud Point Detection & Aging: Stop the addition of n-Heptane the exact moment the solution becomes persistently turbid (the cloud point).
Validation Check 2 (Desupersaturation): Hold the suspension at 40°C for 30 minutes without adding more anti-solvent. The turbidity should transition into distinct, visible crystalline particles. Causality: This aging step allows the system to relieve supersaturation through crystal growth rather than secondary nucleation, preventing oiling out.
Final Addition & Isolation: Once a healthy seed bed is established, resume n-Heptane addition until a 1:4 (EtOAc:Heptane) ratio is reached. Cool to 10°C, filter, and wash with pure n-Heptane.
MODULE 4: Process Logic Visualization
The following diagram maps the logical decision tree for troubleshooting the crystallization of this molecule.
Fig 1: Troubleshooting logic for 2-(2-fluorophenyl)prop-2-enoic acid crystallization.
References
bio-fount.com - 2-(2-Fluorophenyl)prop-2-enoic Acid CAS 1225870-67-6.
ResearchGate - Solvent design for crystallization of carboxylic acids.
PSE Community - Cost-optimal Solvent Selection for Batch Cooling Crystallisation of Flurbiprofen.
NIH / PMC - Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
RSC Publishing - Crystallization of para-aminobenzoic acid forms from specific solvents.
Analytical Comparison Guide: NMR Characterization of 2-(2-fluorophenyl)prop-2-enoic acid
Executive Summary The structural elucidation of 2-(2-fluorophenyl)prop-2-enoic acid (also known as 2-(2-fluorophenyl)acrylic acid) presents a unique analytical challenge. As a critical building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of 2-(2-fluorophenyl)prop-2-enoic acid (also known as 2-(2-fluorophenyl)acrylic acid) presents a unique analytical challenge. As a critical building block in the synthesis of kinase inhibitors and modified non-steroidal anti-inflammatory drugs (NSAIDs), its purity and structural integrity must be rigorously verified.
This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) analytical methodologies—specifically evaluating solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz). By understanding the causality behind solvent-induced shifts and heteronuclear spin-spin couplings, researchers can optimize their acquisition parameters for unambiguous spectral assignment.
Methodological Comparison: Solvent Systems (CDCl₃ vs. DMSO-d₆)
The selection of a deuterated solvent is not merely a solubility requirement; it actively dictates the conformational state and chemical shifts of the molecule due to solute-solvent interactions[1].
CDCl₃ (Non-Polar, Weakly Interacting): In chloroform, the carboxylic acid (-COOH) groups form hydrogen-bonded dimers. This results in a broad, often exchangeable singlet around 11.5–12.0 ppm. Furthermore, the lack of strong solvent interaction causes the aromatic protons of the 2-fluorophenyl ring to overlap heavily, complicating first-order analysis.
DMSO-d₆ (Highly Polar, Strong Hydrogen Acceptor): Dimethyl sulfoxide disrupts the acid dimers, forming strong intermolecular hydrogen bonds with the -COOH proton. This severely deshields the proton, pushing its chemical shift downfield to ~12.8 ppm. Additionally, DMSO-d₆ alters the rotational dynamics of the molecule, providing superior chemical shift dispersion (Δν) in the aromatic region.
Table 1: Comparative ¹H and ¹³C NMR Assignments (Predicted at 600 MHz)
Nucleus / Position
CDCl₃ Chemical Shift (δ, ppm)
DMSO-d₆ Chemical Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
¹H: -COOH
11.80 (br s)
12.85 (br s)
Singlet, exchangeable
¹H: =CH_a (cis to COOH)
6.52
6.35
d, J = 1.2 Hz
¹H: =CH_b (trans to COOH)
6.05
5.92
d, J = 1.2 Hz
¹H: Ar-H4'
7.38
7.45
td, J = 7.8, 1.8 Hz
¹H: Ar-H6'
7.30
7.35
ddd, J = 7.5, 5.2, 1.8 Hz
¹H: Ar-H3'
7.08
7.20
ddd, J = 10.5, 8.2, 1.2 Hz
¹³C: C=O
171.5
167.8
Singlet
¹³C: Ar-C2' (C-F)
160.2
159.5
d, ¹J_CF ≈ 248.5 Hz
¹³C: C-α (Alkene)
137.5
138.4
Singlet
¹³C: Ar-C3'
116.2
115.8
d, ²J_CF ≈ 22.1 Hz
Methodological Comparison: Field Strength (400 MHz vs. 600 MHz)
The presence of the ortho-fluoro substituent introduces complex heteronuclear J-coupling (¹⁹F has a 100% natural abundance and a spin of ½)[2].
Routine Analysis (400 MHz): At lower magnetic fields, the ratio of the chemical shift difference to the coupling constant (Δν/J) in the aromatic region is small. This induces second-order "roofing" effects, where the ¹⁹F-¹H couplings (e.g., ³J_FH ≈ 8-10 Hz) merge with standard ¹H-¹H ortho/meta couplings, creating unresolvable multiplets.
High-Resolution Analysis (600 MHz): Increasing the B₀ field increases the chemical shift dispersion in Hz while the scalar J-coupling remains constant. At 600 MHz, the Δν/J ratio is sufficiently large to force the spin system into a first-order (AMX) state. This allows the analyst to clearly extract the ¹⁹F-¹H and ¹⁹F-¹³C coupling constants, providing definitive proof of the ortho-substitution pattern.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following NMR acquisition protocol is designed as a self-validating system . Each step contains an internal check to guarantee data reliability before proceeding to the next phase.
Step 1: Sample Preparation & Calibration
Dissolve 15–20 mg of 2-(2-fluorophenyl)prop-2-enoic acid in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Transfer the solution to a high-precision 5 mm NMR tube.
Validation Check: Upon preliminary scanning, the presence of a sharp, symmetrical TMS singlet exactly at 0.00 ppm confirms correct chemical shift referencing and absence of severe paramagnetic impurities.
Step 2: Tuning, Matching, and Shimming
Insert the sample into the 600 MHz spectrometer probe and equilibrate to 298 K.
Perform Automatic Tuning and Matching (ATM) for both ¹H and ¹³C channels.
Lock onto the deuterium frequency of DMSO-d₆ and execute 3D gradient shimming.
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. A FWHM of < 1.0 Hz validates that the B₀ magnetic field is sufficiently homogeneous for high-resolution multiplet extraction.
Step 3: ¹H NMR Acquisition
Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
Validation Check: Integrate the terminal alkene protons (=CH₂) against the aromatic protons. A strict 2:4 integration ratio mathematically validates both the sample's structural purity and complete longitudinal relaxation.
Step 4: ¹³C{¹H} NMR Acquisition
Acquire the ¹³C spectrum with inverse gated ¹H decoupling (to minimize Nuclear Overhauser Effects if quantitative data is needed), 1024 scans, and D1 = 2.0 s.
Validation Check: Identify the C-F carbon signal at ~159.5 ppm. The presence of two distinct peaks of equal intensity separated by ~248 Hz validates the correct resolution of the ¹J_CF heteronuclear coupling.
Structural Workflow Diagram
The following diagram outlines the logical progression of the self-validating NMR workflow, highlighting the critical decision gates required for fluorinated compounds.
Figure 1: Standardized workflow for high-resolution NMR acquisition and multiplet resolution.
References
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL: [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. URL: [Link]
Comparative
Comparative Mass Spectrometry Strategies for 2-(2-fluorophenyl)prop-2-enoic Acid: GC-EI-MS vs. LC-ESI-MS/MS
Introduction In drug development and metabolic profiling, α -arylacrylic acids often emerge as critical synthetic intermediates or reactive metabolites. A prime example is 2-(2-fluorophenyl)prop-2-enoic acid (Molecular F...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In drug development and metabolic profiling,
α
-arylacrylic acids often emerge as critical synthetic intermediates or reactive metabolites. A prime example is 2-(2-fluorophenyl)prop-2-enoic acid (Molecular Formula: C9H7FO2, MW: 166.15 g/mol ), a structurally hindered, fluorinated analog of atropic acid. Because
α
-arylacrylic acids can act as electrophilic Michael acceptors in vivo—similar to the reactive metabolites observed in —accurate structural elucidation and trace-level quantification are paramount[1].
This guide objectively compares the two dominant analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) . By analyzing the causality behind ionization behaviors and providing self-validating experimental protocols, this guide equips analytical scientists with the data needed to select the optimal workflow.
Mechanistic Fragmentation Profiling
Understanding the intrinsic gas-phase chemistry of 2-(2-fluorophenyl)prop-2-enoic acid is required for robust assay development. The molecule lacks a
γ
-hydrogen relative to the carbonyl group, meaning it cannot undergo the classic [2]. Instead, fragmentation is driven by
σ
-bond cleavage and charge-site stabilization.
Electron Ionization (EI, 70 eV)
Under hard ionization, the molecule forms a radical cation
[M]+∙
at m/z 166. The dominant fragmentation pathway is the rapid loss of the carboxyl radical (•COOH, 45 Da), driven by the formation of the highly resonance-stabilized 2-fluorophenylvinyl cation at m/z 121. Secondary neutral losses of CO2 (44 Da) and the hydroxyl radical (•OH, 17 Da) are also observed, consistent with standard .
Electrospray Ionization (ESI Negative Mode)
Under soft ionization, the carboxylic acid moiety (pKa ~4.5) readily deprotonates to yield an abundant
[M−H]−
precursor ion at m/z 165. Upon Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the primary transition is the neutral loss of CO2, yielding an m/z 121 product anion.
Figure 1: Proposed EI-MS fragmentation pathway for 2-(2-fluorophenyl)prop-2-enoic acid.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between GC and LC platforms hinges on the analytical goal: GC-MS is superior for untargeted structural confirmation via library matching, whereas LC-MS/MS is the gold standard for high-throughput, trace-level quantification in biological matrices.
EI provides reproducible spectral fingerprints; ESI preserves the precursor ion for targeted MRM.
Primary Ions
m/z 121 (Base), 166 (
M+∙
)
m/z 165 (
[M−H]−
), 121 (Product)
EI shatters the molecule; ESI selectively deprotonates the acidic moiety.
Sensitivity (LOD)
High (Low ng/mL)
Ultra-High (Low pg/mL)
MRM filters out matrix noise, drastically improving the signal-to-noise ratio.
Thermal Stability
Prone to artifact formation
Highly stable
α
-arylacrylic acids can undergo thermal decarboxylation in hot GC inlets if under-derivatized.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in control to verify causality and prevent false reporting.
Protocol A: GC-EI-MS Structural Confirmation
Objective: Confirm the identity of synthesized 2-(2-fluorophenyl)prop-2-enoic acid while preventing thermal degradation.
Causality: The ortho-fluoro substitution and
α
-vinyl group create steric bulk around the carboxylate. Using BSTFA alone is insufficient; 1% TMCS must be added as a catalyst to drive the silylation to completion.
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous acetonitrile.
Derivatization: Transfer 100 µL to a GC vial. Add 50 µL of BSTFA containing 1% TMCS.
Incubation: Cap tightly and heat at 60°C for 30 minutes. Why? Heating provides the activation energy to overcome the steric hindrance of the ortho-substituted ring.
Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Inlet temperature: 250°C. Split ratio: 10:1.
Self-Validation Mechanism: Run a Derivatization Blank (acetonitrile + BSTFA/TMCS only). If an m/z 122 peak (decarboxylated thermal artifact) appears in the sample but not the blank, it indicates incomplete derivatization rather than a synthesis impurity.
Protocol B: LC-ESI-MS/MS Trace Quantification
Objective: Quantify the compound in complex biological matrices (e.g., plasma or microsomes).
Causality: Negative mode ESI is chosen because the basic mobile phase (pH ~8) ensures >99% of the carboxylic acid is ionized in solution prior to droplet desolvation, maximizing sensitivity.
Mobile Phase: Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.0 with NH4OH). Solvent B: Acetonitrile.
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 3 minutes.
Self-Validation Mechanism: Perform a Post-Column Infusion Test . Continuously infuse the pure standard into the MS source while injecting a blank matrix extract through the LC. A stable baseline signal confirms the absence of matrix-induced ion suppression at the analyte's retention time.
Figure 2: Parallel analytical workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Quantitative Data & MRM Optimization
For researchers developing pharmacokinetic (PK) assays, Multiple Reaction Monitoring (MRM) is required. The table below outlines the optimized transition states for 2-(2-fluorophenyl)prop-2-enoic acid on a standard triple quadrupole system.
Table 2: Key MRM Transitions for LC-ESI-MS/MS
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Structural Assignment
165.0
121.0
15
[M−H]−→[M−H−CO2]−
(Quantifier)
165.0
101.0
30
[M−H]−→[M−H−CO2−HF]−
(Qualifier)
Note: The quantifier transition relies on the low-energy decarboxylation, while the qualifier requires higher collision energy to break the robust carbon-fluorine bond.
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. URL:[Link]
Stability and Comparative Metabolism of Selected Felbamate Metabolites and Postulated Fluorofelbamate Metabolites by Postmitochondrial Suspensions . Chemical Research in Toxicology (ACS Publications). URL:[Link]
2-Fluorocinnamic acid | C9H7FO2 . PubChem (National Center for Biotechnology Information). URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Structural causality, kinetic performance, and self-validating experimental workflows.
Structural Topology & Mechanistic Causality
In drug development and materials science, the precise positioning of an aryl group on an
α,β
-unsaturated carboxylic acid fundamentally rewires the molecule's reactivity. This guide objectively compares cinnamic acid (3-phenylprop-2-enoic acid) against 2-(2-fluorophenyl)prop-2-enoic acid (an ortho-fluorinated atropic acid derivative).
While both are unsaturated aromatic acids, their electrophilic and polymerization behaviors diverge entirely due to their substitution patterns:
Cinnamic Acid (
β
-Aryl Substitution): Features a 1,2-disubstituted alkene. The extended
π
-conjugation stabilizes the molecule, but the bulky phenyl ring at the
β
-position creates severe steric hindrance, significantly raising the activation energy for nucleophilic conjugate additions.
2-(2-Fluorophenyl)prop-2-enoic Acid (
α
-Aryl Substitution): Features a 1,1-disubstituted alkene. The
β
-carbon is an unhindered terminal methylene (=CH
2
). The ortho-fluoro substituent exerts a potent inductive (-I) electron-withdrawing effect, lowering the LUMO energy of the alkene. When a nucleophile attacks the terminal carbon, the resulting negative charge is heavily stabilized by the adjacent
α
-aryl group via resonance, a property characteristic of1 [2].
Fig 1: Mechanistic divergence in nucleophilic conjugate addition based on aryl substitution.
Quantitative Data Comparison
The structural differences manifest strongly in cross-coupling regioselectivity—as seen in2 [1]—and in direct Michael addition kinetics.
Table 1: Physicochemical and Structural Parameters
Parameter
Cinnamic Acid
2-(2-Fluorophenyl)prop-2-enoic Acid
Alkene Substitution
1,2-Disubstituted (Internal)
1,1-Disubstituted (Terminal)
Aryl Position
β
-Carbon
α
-Carbon
Steric Hindrance at
β
-C
High (Phenyl group shielding)
Low (Unsubstituted =CH
2
)
Homopolymerization
Negligible (Sterically inhibited)
High (Readily forms poly-acrylics)
Handling Stability
Highly Stable
Prone to auto-polymerization if uninhibited
Table 2: Kinetic Performance in Thia-Michael Addition (Standardized Assay)
Conditions: 0.1M substrate, 1.2 eq Thiophenol, 0.1 eq Et
3
N, DMF, 25°C.
To objectively measure the electrophilicity of the
β
-carbon without interference from side reactions, we utilize a self-validating Thia-Michael addition assay.
Expertise & Causality:
Nucleophile Choice: Thiophenol is selected because its soft polarizability perfectly matches the soft electrophilicity of the
α,β
-unsaturated system, minimizing hard-hard interactions at the carboxylate.
Catalyst Control: Triethylamine (Et
3
N) is used in strict catalytic amounts (0.1 eq). Excess base would trigger the spontaneous anionic polymerization of the highly reactive 1,1-disubstituted 2-(2-fluorophenyl)acrylic acid, a common failure point when handling 3 [3].
Self-Validation Mechanism: Biphenyl is incorporated as an inert internal standard. If the combined HPLC integration of the substrate and product peaks relative to biphenyl drops below 98%, it immediately flags mass-loss via polymerization, ensuring absolute data integrity.
Fig 2: Self-validating experimental workflow for comparative kinetic analysis.
Step-by-Step Methodology
Solution Preparation: In a flame-dried 10 mL Schlenk flask under N
2
, dissolve 1.0 mmol of the target acid (Cinnamic acid OR 2-(2-fluorophenyl)prop-2-enoic acid) and 0.5 mmol of biphenyl (internal standard) in 10 mL of anhydrous DMF to create a 0.1M solution.
Baseline Sampling: Extract a 50
μ
L aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC to establish the baseline substrate/biphenyl integration ratio (
t=0
).
Reaction Initiation: Add 1.2 mmol (123
μ
L) of thiophenol, followed immediately by 0.1 mmol (14
μ
L) of Et
3
N. Stir continuously at 25°C.
Kinetic Aliquot Extraction: At intervals of 10, 30, 60, and 120 minutes, extract 50
μ
L aliquots.
Immediate Quenching: Inject each aliquot directly into a vial containing 0.5 mL of 1M HCl and 0.5 mL of EtOAc. Causality: The acid instantly protonates the thiolate and enolate intermediates, freezing the kinetic profile and preventing further reaction during analysis.
Phase Separation & Analysis: Vortex the quenched sample, extract the organic (EtOAc) layer, filter through a 0.22
μ
m PTFE syringe filter, and analyze via HPLC (UV detection at 254 nm).
Validation Check: Calculate the mass balance. If (Moles
Substrate
Moles
Product
) / Moles
Biphenyl
< 0.98, discard the run as polymerization has occurred.
References
Source: rsc.
Source: nih.
SAFETY DATA SHEET - ThermoFisher: (September 12 2025)
A Comparative Guide to the Acidity of Fluorinated Prop-2-enoic Acids in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the acid dissociation constants (pKa) of fluorinated prop-2-enoic acids in aqueous solutions. Understanding how...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acid dissociation constants (pKa) of fluorinated prop-2-enoic acids in aqueous solutions. Understanding how fluorination impacts acidity is critical in fields such as medicinal chemistry and material science, where precise control over a molecule's physicochemical properties is paramount for designing effective drugs and novel materials. This document synthesizes experimental data with fundamental chemical principles to offer a comprehensive overview for researchers.
The Impact of Fluorination on Acidity: A Summary
The introduction of fluorine atoms into an organic molecule, particularly a carboxylic acid, has a profound effect on its acidity. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, the most electronegative element.[1] By pulling electron density away from the carboxyl group, the fluorine atoms stabilize the resulting carboxylate anion (the conjugate base) that forms upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[1][2][3]
The magnitude of this acid-strengthening effect is influenced by two key factors:
The number of fluorine atoms: Acidity increases with the number of fluorine atoms, as their inductive effects are additive.[1]
The position of fluorine atoms: The inductive effect weakens with distance. Therefore, fluorine atoms closer to the carboxyl group exert a more significant influence on acidity.[1][4]
Comparative pKa Data
The following table summarizes the experimental pKa values for prop-2-enoic acid and its fluorinated derivatives in aqueous solution. Due to the limited availability of experimental data for a complete series of fluorinated prop-2-enoic acids, data for saturated propanoic acid analogues are also included to better illustrate the structure-acidity relationship.
Demonstrates the strong effect of a terminal CF₃ group.
Analysis of Acidity Trends
The data clearly demonstrates the acid-strengthening effect of fluorine substitution. The pKa of 2-fluoroprop-2-enoic acid (2.55) is significantly lower than that of the parent prop-2-enoic acid (4.25).[1][4][5] This substantial increase in acidity is a direct result of the fluorine atom's powerful inductive electron withdrawal from the α-carbon (the carbon adjacent to the carboxyl group).[2] This effect stabilizes the carboxylate anion, making the corresponding acid stronger.
By examining the saturated analogue, 3,3,3-trifluoropropanoic acid (pKa 3.06), we can further appreciate the influence of the number and position of fluorine atoms.[6] Although the fluorine atoms are on the β-carbon (further from the carboxyl group), the cumulative effect of three fluorine atoms results in a significant increase in acidity compared to the non-fluorinated propanoic acid (pKa ~4.87). This underscores the additive nature of the inductive effect.[1]
Experimental Determination of pKa
The pKa of a compound can be reliably determined through several experimental methods. Potentiometric titration is a widely used and accurate technique.[7][8][9][10]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
Detailed Protocol for Potentiometric Titration
Instrument Calibration: Calibrate a potentiometer (pH meter) using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[7]
Solution Preparation:
Prepare a solution of the fluorinated prop-2-enoic acid of a known, dilute concentration (e.g., 0.01 M) in deionized water. For sparingly soluble compounds, a co-solvent may be used, but this will yield an apparent pKa (pKaapp) specific to that solvent system.[10]
Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), at a concentration about ten times that of the acid solution (e.g., 0.1 M). This ensures a clear titration curve.
To maintain a constant ionic strength throughout the titration, a background electrolyte such as KCl (e.g., 0.15 M) can be added to the acid solution.[7][9]
Titration Procedure:
Place a known volume of the acid solution into a beaker equipped with a magnetic stir bar.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Begin stirring at a constant, moderate rate.
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9] Continue this process until the pH has risen significantly, well past the expected equivalence point.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
Identify the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[11]
The Inductive Effect of Fluorine
The underlying principle for the increased acidity of fluorinated carboxylic acids is the inductive effect. This effect is the transmission of charge through a chain of atoms in a molecule.
Caption: Inductive effect of fluorine on prop-2-enoic acid.
In 2-fluoroprop-2-enoic acid, the highly electronegative fluorine atom pulls electron density from the adjacent carbon atom. This partial positive charge is then relayed through the carbon-carbon double bond to the carboxyl group. This withdrawal of electron density disperses the negative charge of the carboxylate anion formed upon deprotonation, leading to its stabilization.[2] This increased stability of the conjugate base makes the parent acid more likely to donate its proton, resulting in a stronger acid and a lower pKa.
References
Chemical Bonding and Organic Chemistry. 7.4 Structural Effects on Acidity and Basicity. [Link]
Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]
Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]
Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., & Roses, M. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
reference standards for 2-(2-fluorophenyl)prop-2-enoic acid purity testing
Title: Comprehensive Guide: Reference Standards for 2-(2-Fluorophenyl)prop-2-enoic Acid Purity Testing Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(2-Fluorophenyl)prop-2-e...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Guide: Reference Standards for 2-(2-Fluorophenyl)prop-2-enoic Acid Purity Testing
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 2-(2-Fluorophenyl)prop-2-enoic acid (CAS: 1225870-67-6) | Formula: C9H7FO2 | MW: 166.15 g/mol
Executive Summary & Metrological Context
In the synthesis of fluorinated active pharmaceutical ingredients (APIs), 2-(2-fluorophenyl)prop-2-enoic acid (also known as
α
-(2-fluorophenyl)acrylic acid) serves as a critical structural building block. The presence of the electron-withdrawing fluorine atom and the reactive
α,β
-unsaturated carboxylic acid moiety makes it highly versatile, but also susceptible to generating structurally similar downstream impurities (e.g., des-fluoro analogs or Michael addition byproducts).
To prevent impurity propagation, rigorous purity testing of this starting material is mandatory. This guide objectively compares the use of Certified Reference Materials (CRMs) against In-House Working Standards (WS) and Research Grade (RG) alternatives, providing a self-validating analytical framework grounded in Quantitative Nuclear Magnetic Resonance (qNMR) and orthogonal chromatography.
Reference Standard Grades: A Comparative Analysis
The selection of a reference standard dictates the metrological traceability and regulatory defensibility of your analytical results. While mass balance (100% minus the sum of impurities) has been the traditional approach, it is highly susceptible to cumulative errors from undetected non-chromophoric impurities. Modern cGMP environments prioritize direct absolute quantification.
Table 1: Performance Comparison of Reference Standard Alternatives
Parameter
Certified Reference Material (CRM)
In-House Working Standard (WS)
Research Grade (RG)
Traceability
Direct to SI Units (via NIST/NMIJ)
Secondary (Traceable to CRM)
None (Lot-specific only)
Certification Method
Dual-nucleus qNMR (
1
H &
19
F) + Mass Balance
HPLC-UV vs. CRM
Area % (HPLC/GC) only
Expanded Uncertainty (
U
)
≤
0.5% (k=2, 95% confidence)
1.0% - 2.0%
Unknown / Not Calculated
Regulatory Acceptance
Unquestioned (ISO 17034 / 17025)
Accepted (Requires bridging data)
Rejected for quantitative release
Cost-to-Value Ratio
High upfront, zero internal labor
High internal labor & maintenance
Low upfront, high regulatory risk
Application Scientist Insight: Always use a CRM for primary assay calibration. The upfront cost of a CRM is negligible compared to the labor required to fully characterize and bridge an In-House Working Standard to regulatory expectations.
The Self-Validating Analytical Workflow
To certify the purity of 2-(2-fluorophenyl)prop-2-enoic acid, we employ a self-validating orthogonal system. The core principle relies on the fact that qNMR provides absolute purity independent of the analyte's structure , while HPLC provides relative purity by resolving structurally similar impurities .
Figure 1: Orthogonal analytical workflow for reference standard purity certification.
Experimental Protocols & Mechanistic Causality
Protocol 1: Dual-Nucleus qNMR (
1
H and
19
F) Absolute Purity Assignment
Causality: 2-(2-fluorophenyl)prop-2-enoic acid contains a fluorine atom.
19
F NMR has a massive chemical shift range and 100% natural abundance, meaning the fluorine signal will be completely isolated from any non-fluorinated organic impurities and solvents. By calculating purity using both the vinylic protons (
1
H) and the fluoro-aromatic signal (
19
F), the method internally validates itself. If
P1H=P19F
, signal overlap is definitively ruled out [1, 2].
Step-by-Step Methodology:
Standard Selection:
For
1
H-qNMR: Select Maleic Acid CRM (NIST traceable).
For
19
F-qNMR: Select 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) CRM.
Metrological Weighing: Using a microbalance (readability 0.001 mg), carefully co-weigh ~10.000 mg of the 2-(2-fluorophenyl)prop-2-enoic acid sample and ~10.000 mg of the Internal Standard (IS) into a single anti-static vial. Crucial: Weighing errors directly propagate into the final purity uncertainty.
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
d6
containing 0.1% TMS. Vortex until visually homogeneous.
Acquisition Parameters:
1
H-qNMR: 400 MHz or higher. Number of scans (ns) = 64. Relaxation delay (D1) = 60 seconds. Causality: A 60s delay ensures >5
×
T1 relaxation for all protons, preventing integration bias due to incomplete longitudinal relaxation.
19
F-qNMR: ns = 64. D1 = 30 seconds. Apply inverse gated decoupling to suppress
1
H-
19
F Nuclear Overhauser Effect (NOE) enhancements, which would otherwise artificially inflate the fluorine integral [3].
Calculation: Determine the mass fraction purity (
Psample
) using the fundamental qNMR equation:
(Where I = Integral area, N = Number of nuclei, M = Molar mass, m = Weighed mass, P = Purity).
Protocol 2: Orthogonal HPLC-UV Impurity Profiling
Causality: While qNMR is absolute, its Limit of Detection (LOD) is typically ~0.1%. To detect trace des-fluoro impurities or unreacted starting materials that might co-resonate in
1
H NMR, a high-resolution chromatographic method is required to establish a mass balance [4].
Step-by-Step Methodology:
System Setup: UHPLC system with a Diode Array Detector (DAD).
Column: C18, 2.1 x 100 mm, 1.7
μ
m particle size. Causality: Sub-2-micron particles provide the theoretical plates necessary to resolve closely related isomeric impurities (e.g., 3-fluoro vs 2-fluoro isomers).
Mobile Phase:
Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Keeps the prop-2-enoic acid fully protonated, preventing peak tailing.
Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.
Detection: UV at 254 nm (optimal for the conjugated
π
-system of the acrylic acid moiety).
Validation: Ensure the Area % purity from HPLC (100% -
Σ
Impurities) aligns with the qNMR absolute purity within the calculated expanded uncertainty (
U
).
Metrological Traceability Logic
To ensure trustworthiness, every CRM must demonstrate an unbroken chain of comparisons to the International System of Units (SI).
Figure 2: Unbroken metrological traceability chain for 2-(2-fluorophenyl)prop-2-enoic acid CRM.
Conclusion
For the purity testing of 2-(2-fluorophenyl)prop-2-enoic acid, relying on Research Grade materials and simple HPLC area normalization introduces unacceptable regulatory and chemical risks. By utilizing a Certified Reference Material (CRM) that has been characterized via dual-nucleus (
1
H and
19
F) qNMR and orthogonal mass balance, researchers establish an unassailable, SI-traceable foundation for their analytical workflows.
References
Yamazaki, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, vol. 26, no. 2, 2021, p. 488.